Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
CAS No.:
VCID: VC0137962
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate is an organic compound belonging to the class of carboxylic acid esters. It features a cyclopentane ring with a hydroxyl group at the 3-position and a carboxylate ester group at the 1-position. This compound is of interest in various scientific fields due to its unique stereochemistry and chemical properties. Synthesis MethodsThe synthesis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate typically involves the esterification of (1S,3R)-3-hydroxycyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. This reaction is often conducted under reflux conditions to ensure completion. Applications
Research Findings
|
---|---|
Product Name | Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate |
Molecular Formula | C7H12O3 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate |
Standard InChI | InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 |
Standard InChIKey | ASZRODBLMORHAR-NTSWFWBYSA-N |
Isomeric SMILES | COC(=O)[C@H]1CC[C@H](C1)O |
SMILES | COC(=O)C1CCC(C1)O |
Canonical SMILES | COC(=O)C1CCC(C1)O |
Synonyms | (1S,3R)-3-hydroxy-cyclopentanecarboxylic acid, methyl ester |
PubChem Compound | 58928079 |
Last Modified | Jul 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume